Clinical Candidate Lineage: Direct Synthetic Precursor to GSK2982772 (Phase 2a) vs. Non-Validated Heterocyclic Amine Intermediates
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is the mandatory key intermediate for synthesizing GSK2982772, a first-in-class RIP1 kinase inhibitor. The (S)-enantiomer of this compound was used to prepare GSK2982772 in kilogram-scale campaigns to support phase 2a clinical studies for psoriasis, rheumatoid arthritis, and ulcerative colitis [1]. Two distinct scalable synthetic routes (Mitsunobu cyclization and SNAr cyclization) were developed specifically for this intermediate, replacing the original 6-step medicinal chemistry route [2]. In contrast, no alternative heterocyclic amine intermediate (e.g., 3-aminobenzodiazepinone, 3-aminobenzothiazepinone, or 3-aminobenzoxazinone scaffolds) has been reported to yield a RIP1 inhibitor that advanced into human clinical trials.
| Evidence Dimension | Clinical development stage of final drug substance derived from the intermediate |
|---|---|
| Target Compound Data | Intermediate for GSK2982772, phase 2a clinical (psoriasis, rheumatoid arthritis, ulcerative colitis); GSK'481 chemical probe |
| Comparator Or Baseline | 3-Aminobenzodiazepinones, 3-aminobenzothiazepinones, 3-aminobenzoxazinones: no RIP1 inhibitor from these scaffolds has entered clinical trials (class-level baseline) |
| Quantified Difference | Target compound → Phase 2a clinical candidate; comparators → preclinical only (qualitative gap: clinical vs. no clinical progression) |
| Conditions | Drug discovery and development context; GSK RIP1 kinase inhibitor program |
Why This Matters
Procurement of this specific scaffold provides direct synthetic access to a clinically validated pharmacophore lineage, de-risking medicinal chemistry campaigns that aim to generate patentable RIP1 inhibitors with proven translational potential.
- [1] Harris PA, Berger SB, Jeong JU, et al. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. J Med Chem. 2017;60(4):1247-1261. View Source
- [2] Two new synthetic routes to 3-amino-benzo[b][1,4]oxazepin-4-one were developed. Synthesis of (S)-3-amino-benzo[b][1,4]oxazepin-4-one via Mitsunobu and SNAr reaction for a first-in-class RIP1 kinase inhibitor GSK2982772 in clinical trials. Tetrahedron Letters. 2017;58(23):2306-2308. View Source
